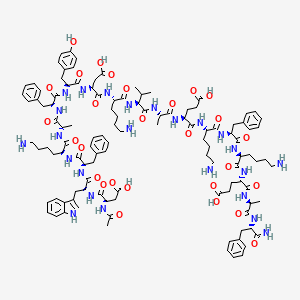

![molecular formula C16H9NO B3062739 7-Oxo-7H-dibenzo[de,g]quinoline CAS No. 38750-39-9](/img/structure/B3062739.png)

7-Oxo-7H-dibenzo[de,g]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

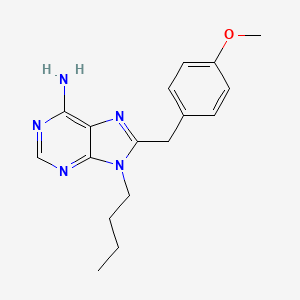

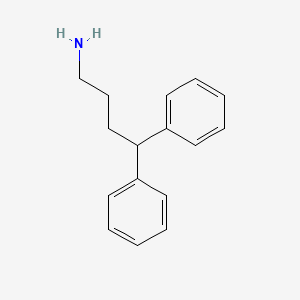

7-オキソ-7H-ジベンゾ[de,g]キノリンは、キノリン誘導体のファミリーに属する複素環式芳香族化合物です。この化合物は、2つのベンゼン環とキノリン部分を備えた縮合環構造を特徴としています。キノリン環の7位にケト基が存在することは、この化合物に独自の化学的性質を与えています。

準備方法

合成経路と反応条件

7-オキソ-7H-ジベンゾ[de,g]キノリンの合成は、通常、特定の条件下で適切な前駆体の環化を含みます。一般的な方法の1つは、2-アミノベンゾフェノンを適切なアルデヒドと縮合させ、続いて環化と酸化のステップを行うことです。 反応条件は、多くの場合、目的の生成物の形成を促進するために、強酸または強塩基、高温、および特定の触媒の使用を必要とします .

工業生産方法

7-オキソ-7H-ジベンゾ[de,g]キノリンの工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。 プロセスは収率と純度が最適化されており、多くの場合、連続フローリアクターと再結晶やクロマトグラフィーなどの高度な精製技術が使用され、最終生成物が業界基準を満たすことが保証されます .

化学反応の分析

反応の種類

7-オキソ-7H-ジベンゾ[de,g]キノリンは、さまざまな化学反応を起こします。これには、以下が含まれます。

酸化: この化合物は、さらに酸化されて追加の官能基を導入することができます。

還元: 還元反応により、ケト基をヒドロキシル基に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主要生成物

これらの反応で生成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により、追加のケト基またはカルボキシル基を持つキノリン誘導体が生成される場合があり、還元によりヒドロキシキノリンが生成される場合があります .

科学研究における用途

7-オキソ-7H-ジベンゾ[de,g]キノリンは、科学研究で幅広い用途を持っています。

化学: これは、より複雑な複素環式化合物を合成するためのビルディングブロックとして役立ちます。

生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。

医学: 特に、がんや感染症の治療における治療薬としての潜在性を探求する研究が進行中です。

科学的研究の応用

7-Oxo-7H-dibenzo[de,g]quinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

作用機序

7-オキソ-7H-ジベンゾ[de,g]キノリンがその効果を発揮するメカニズムには、さまざまな分子標的との相互作用が含まれます。生物系では、DNAにインターカレーションして、複製と転写のプロセスを妨げることがあります。このインターカレーションは、トポイソメラーゼなどの酵素の活性を阻害し、細胞毒性効果をもたらす可能性があります。 この化合物は、金属イオンと安定な錯体を形成する能力も、その生物活性に貢献しています .

類似化合物との比較

類似化合物

7-オキソ-7H-ジベンゾ[de,h]キノリン: 構造は似ていますが、環の融合が異なります。

7-ヒドロキシ-7H-ジベンゾ[de,g]キノリン: ケト基ではなく、ヒドロキシル基が含まれています。

7-アミノ-7H-ジベンゾ[de,g]キノリン: 7位にアミノ基が含まれています.

独自性

7-オキソ-7H-ジベンゾ[de,g]キノリンは、その特定の環構造とケト基の存在により独特です。これは、異なる化学反応性と生物活性をもたらします。 DNAにインターカレーションして、トポイソメラーゼ酵素を阻害する能力は、他の類似化合物とは異なります .

特性

CAS番号 |

38750-39-9 |

|---|---|

分子式 |

C16H9NO |

分子量 |

231.25 g/mol |

IUPAC名 |

10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |

InChI |

InChI=1S/C16H9NO/c18-16-13-6-2-1-5-11(13)12-7-3-4-10-8-9-17-15(16)14(10)12/h1-9H |

InChIキー |

GHWKWAMIXPOYPG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C(=NC=C4)C2=O |

| 38750-39-9 | |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3062669.png)

![(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)